Technical Guide: (R)-Piperazine-2-carboxylic Acid Dihydrochloride
Technical Guide: (R)-Piperazine-2-carboxylic Acid Dihydrochloride
Executive Summary
(R)-Piperazine-2-carboxylic acid dihydrochloride is a critical chiral building block in modern medicinal chemistry, serving as a conformationally constrained, non-proteinogenic amino acid scaffold. Distinguished by its six-membered ring containing two nitrogen atoms, it functions as a proline surrogate with enhanced hydrophilicity and hydrogen-bonding potential.
This guide provides a technical deep-dive for drug development professionals, focusing on its utility in synthesizing NMDA receptor antagonists, protease inhibitors, and peptidomimetics. We analyze its chemical stability, industrial synthesis via optical resolution, and specific handling protocols required to mitigate its hygroscopic nature.
Chemical Identity & Physical Properties
Unlike its free zwitterionic form, the dihydrochloride salt offers superior stability and solubility, making it the preferred form for storage and synthetic applications.
Core Data
| Property | Specification |
| Chemical Name | (2R)-Piperazine-2-carboxylic acid dihydrochloride |
| CAS Number | 126330-90-3 (Specific to (R)-2HCl form) |
| Related CAS | 3022-15-9 (Racemate 2HCl); 133525-05-0 (Free Acid) |
| Molecular Formula | C₅H₁₀N₂O₂[1][2][3][4][5] · 2HCl |
| Molecular Weight | 203.07 g/mol |
| Chirality | (R)-Enantiomer |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>50 mg/mL); Insoluble in non-polar organics |
Stereochemical Significance
The (R)-configuration at the C2 position is crucial for biological activity. In NMDA receptor antagonism, the spatial arrangement of the carboxylic acid relative to the secondary amines dictates binding affinity to the glutamate site on the GluN2 subunit. In peptidomimetics, the (R)-isomer induces a specific backbone curvature (turn mimetic) distinct from the natural (S)-proline geometry.
Synthesis & Manufacturing Routes
The industrial production of (R)-Piperazine-2-carboxylic acid dihydrochloride typically avoids expensive asymmetric hydrogenation in favor of a robust reduction-resolution pathway.
Industrial Workflow (Resolution Route)
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Hydrogenation: Pyrazine-2-carboxylic acid is reduced using Pd/C or Rh/C catalysts under high pressure to yield racemic piperazine-2-carboxylic acid.
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Salt Formation: The racemate is converted to a salt to facilitate resolution.
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Optical Resolution: A chiral resolving agent (commonly (L)-Tartaric acid or camphor sulfonic acid derivatives) is used to selectively crystallize the desired enantiomer.
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Acidification: The resolved tartrate salt is hydrolyzed with HCl to yield the final dihydrochloride product.
Synthetic Pathway Diagram
Figure 1: Standard industrial synthesis involving reduction of the aromatic pyrazine precursor followed by classical optical resolution.
Applications in Drug Discovery[7][8][9][10]
NMDA Receptor Antagonism
(R)-Piperazine-2-carboxylic acid is a pharmacophore fragment in competitive NMDA antagonists. It mimics the glutamate agonist but, due to the ring constraint, locks the amino and carboxyl groups in an orientation that binds the receptor without activating it.
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Mechanism: Binds to the agonist recognition site on the GluN2 subunit.
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Advantage: The piperazine ring allows for N4-functionalization (e.g., adding phosphonate groups) to create high-affinity antagonists like CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid).
Peptidomimetics & Constrained Scaffolds
In peptide chemistry, this molecule acts as a "Next-Generation Proline."
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Beta-Turn Inducer: When incorporated into a peptide chain, the rigid ring structure forces the backbone into a specific turn conformation, stabilizing secondary structures.
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Protease Stability: The non-natural structure resists enzymatic degradation by proteases that typically cleave natural peptide bonds.
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Library Synthesis: The secondary amine at position 4 (N4) is highly nucleophilic, allowing for facile diversification via reductive amination or amide coupling to create large combinatorial libraries.
Biopolymer Functionalization
Recent applications involve grafting this moiety onto chitosan backbones. The resulting Piperazine-Biopolymers show high efficacy in CO₂ capture due to the cooperative basicity of the piperazine nitrogens and the carboxylic acid's ability to interact with polar adsorbates.
Experimental Protocols
Handling & Storage (Critical)
The dihydrochloride salt is hygroscopic . Exposure to atmospheric moisture causes the formation of a sticky gum, complicating accurate weighing and stoichiometry.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccators are mandatory for long-term storage.
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Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for precise analytical work.
Analytical Method: HPLC Purity Check
Because the molecule lacks a strong UV chromophore (no aromatic rings), standard UV detection at 254 nm is ineffective. Use CAD (Charged Aerosol Detection) or derivatization.
Protocol: Pre-column Derivatization (FMOC-Cl Method)
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Sample Prep: Dissolve 10 mg of (R)-Piperazine-2-COOH · 2HCl in 1 mL borate buffer (pH 9.0).
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Derivatization: Add 1 mL of FMOC-Cl solution (in acetonitrile). Vortex and incubate at RT for 10 mins.
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Quench: Add adamantanamine to scavenge excess FMOC-Cl.
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HPLC Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).
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Mobile Phase: A: 0.1% TFA in Water / B: Acetonitrile.
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Gradient: 10% B to 90% B over 20 mins.
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Detection: UV at 265 nm (detecting the FMOC tag).
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Workflow: N4-Selective Functionalization
To utilize the scaffold in drug design, one often needs to functionalize the N4 nitrogen while leaving the N1 (alpha-amino) and Carboxyl groups protected or free.
Figure 2: The "Copper Complex" method allows selective functionalization of the distal N4 nitrogen by temporarily masking the amino-acid functionality (N1/COOH) in a chelate.
References
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PubChem. (R)-Piperazine-2-carboxylic acid dihydrochloride (Compound CID 12680090). National Library of Medicine. [Link]
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Micklatcher, M. et al. Piperazine-2,3-dicarboxylic acid Derivatives as Dual Antagonists of NMDA and GluK1-Containing Kainate Receptors. PubMed Central. [Link]
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Aidic. Biopolymer Modified with Piperazine-2-Carboxylic Acid for Carbon Dioxide Adsorption. Chemical Engineering Transactions.[6] [Link]
Sources
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- 2. chembk.com [chembk.com]
- 3. (R)-Piperazine-2-carboxylic acid dihydrochloride | C5H12Cl2N2O2 | CID 12680090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 3022-15-9,Piperazine-2-carboxylic acid dihydrochloride | lookchem [lookchem.com]
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